(5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a fluorophenyl group, and a methylphenylcarbonyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Sodium methoxide, potassium tert-butoxide; temperatures around 50°C to 100°C.
Major Products
Scientific Research Applications
(5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Another compound with a fluorophenyl group, used in the synthesis of various pharmaceuticals.
4-Fluorobenzoyl chloride: A related compound used as an intermediate in organic synthesis.
Uniqueness
(5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in multiple scientific fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
CAS No. |
678549-68-3 |
---|---|
Molecular Formula |
C17H13FN4O2S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-(4-methylbenzoyl)iminothiadiazole-4-carboxamide |
InChI |
InChI=1S/C17H13FN4O2S/c1-10-2-4-11(5-3-10)16(24)20-17-14(15(19)23)21-22(25-17)13-8-6-12(18)7-9-13/h2-9H,1H3,(H2,19,23) |
InChI Key |
NRBJGOMEENRFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2C(=NN(S2)C3=CC=C(C=C3)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.